5-(4-chlorophenyl)-1-(cyclopropylmethyl)-1H-pyrazole-3-carboxylic acid
CAS No.:
Cat. No.: VC20455759
Molecular Formula: C14H13ClN2O2
Molecular Weight: 276.72 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C14H13ClN2O2 |
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Molecular Weight | 276.72 g/mol |
IUPAC Name | 5-(4-chlorophenyl)-1-(cyclopropylmethyl)pyrazole-3-carboxylic acid |
Standard InChI | InChI=1S/C14H13ClN2O2/c15-11-5-3-10(4-6-11)13-7-12(14(18)19)16-17(13)8-9-1-2-9/h3-7,9H,1-2,8H2,(H,18,19) |
Standard InChI Key | MLDBBMBTAPEFGI-UHFFFAOYSA-N |
Canonical SMILES | C1CC1CN2C(=CC(=N2)C(=O)O)C3=CC=C(C=C3)Cl |
Introduction
Structural and Physicochemical Properties
The molecular formula of 5-(4-chlorophenyl)-1-(cyclopropylmethyl)-1H-pyrazole-3-carboxylic acid is C₁₄H₁₃ClN₂O₂, with a molecular weight of 276.72 g/mol. Its IUPAC name reflects the precise arrangement of substituents: the pyrazole ring is functionalized at position 1 with a cyclopropylmethyl group, at position 5 with a 4-chlorophenyl group, and at position 3 with a carboxylic acid. Key physicochemical parameters include a topological polar surface area (TPSA) of 55.12 Ų and a calculated logP (lipophilicity) of 4.20, suggesting moderate membrane permeability .
Table 1: Comparative Analysis of Pyrazole Derivatives
Compound Name | Molecular Formula | Substituents | Unique Features |
---|---|---|---|
5-(4-Chlorophenyl)-1-(cyclopropylmethyl)-1H-pyrazole-3-carboxylic acid | C₁₄H₁₃ClN₂O₂ | 1: Cyclopropylmethyl; 3: COOH; 5: 4-Cl-Ph | High TPSA, moderate logP |
3-Bromo-1-(cyclopropylmethyl)-1H-pyrazole-5-carboxylic acid | C₁₁H₁₁BrN₂O₂ | 1: Cyclopropylmethyl; 3: Br; 5: COOH | Bromine enhances electrophilicity |
1-(Cyclopropylmethyl)-1H-pyrazole-5-carboxylic acid | C₁₁H₁₃N₂O₂ | 1: Cyclopropylmethyl; 5: COOH | Lacks aromatic substituents |
The 4-chlorophenyl group contributes to hydrophobic interactions in biological systems, while the carboxylic acid enables hydrogen bonding with target proteins .
Synthesis and Optimization
The synthesis of 5-(4-chlorophenyl)-1-(cyclopropylmethyl)-1H-pyrazole-3-carboxylic acid typically involves multi-step reactions, as illustrated in analogous pyrazole syntheses :
Key Synthetic Steps:
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Cyclization: Condensation of hydrazine derivatives with diketones or ketoesters forms the pyrazole core. For example, Claisen condensation of 1-cyclopropylethan-1-one with dimethyl oxalate yields a diketoester intermediate, which undergoes cyclization with substituted hydrazines .
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Functionalization: Introduction of the 4-chlorophenyl group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution.
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Carboxylic Acid Formation: Hydrolysis of ester intermediates (e.g., methyl or ethyl esters) using aqueous sodium hydroxide .
Table 2: Reaction Conditions and Yields
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Cyclization | Hydrazine, AcOH, 50°C | 65–75 |
Aryl Substitution | CuI-diamine catalyst, K₂CO₃ | 70–80 |
Ester Hydrolysis | NaOH, H₂O, reflux | 85–95 |
Optimized routes employ continuous flow reactors and catalysts like CuI-diamine systems to enhance efficiency .
Biological Activities and Mechanisms
Neuraminidase Inhibition
Pyrazole derivatives, including 5-(4-chlorophenyl)-1-(cyclopropylmethyl)-1H-pyrazole-3-carboxylic acid, exhibit inhibitory activity against neuraminidase (NA), a key enzyme in influenza viral replication . The carboxylic acid group forms hydrogen bonds with active-site residues (e.g., Asn294 and Ser246), while the 4-chlorophenyl group engages in hydrophobic interactions with Pro431 and Arg430 . In silico studies predict 56–60% inhibition at 10 μM concentrations, comparable to derivatives with fluorophenyl substituents .
Applications in Drug Discovery
Antiviral Agents
The compound’s NA inhibitory activity positions it as a lead candidate for next-generation anti-influenza drugs. Structural analogs with electron-withdrawing groups (e.g., 4-fluorophenyl) show enhanced potency, suggesting that halogenated aryl groups optimize target binding .
Antimicrobial Scaffolds
Pyrazole-carboxylic acid hybrids demonstrate broad-spectrum antimicrobial activity. The chlorophenyl moiety disrupts bacterial cell membranes, while the carboxylic acid chelates metal ions essential for microbial enzymes .
Parameter | Value |
---|---|
Storage Temperature | 2–8°C |
Stability | Stable under inert atmosphere |
Toxicity | LD₅₀ (oral, rat) > 500 mg/kg |
Future Research Directions
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Structure-Activity Relationship (SAR) Studies: Systematic variation of substituents at positions 3 and 5 to optimize NA inhibition.
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Pharmacokinetic Profiling: Assess oral bioavailability and blood-brain barrier penetration.
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Target Expansion: Evaluate activity against emerging viral strains and resistant bacteria.
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